4-(5-ethoxycarbonyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-9-yl)butanoic acid
Description
This compound is a tetracyclic heterocyclic molecule featuring a fused dioxa-aza ring system, an ethoxycarbonyl group at position 5, a methyl group at position 4, and a butanoic acid side chain at position 7. The presence of both ester (ethoxycarbonyl) and carboxylic acid (butanoic acid) groups enhances its capacity for hydrogen bonding and ionic interactions, which may influence bioavailability and target binding .
Properties
IUPAC Name |
4-(5-ethoxycarbonyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-9-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-3-27-22(26)18-13(2)29-21-15-8-5-4-7-14(15)20-16(19(18)21)11-23(12-28-20)10-6-9-17(24)25/h4-5,7-8H,3,6,9-12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIDTYRNPZRICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C3=C(C4=CC=CC=C42)OCN(C3)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cyclization for Six-Membered Ring Formation
The bicyclo[4.3.0] system within the tetracyclic structure may be assembled via a Diels-Alder reaction between a diene and a dienophile. For example, a furan-derived diene reacting with a nitroethylene dienophile can yield a bicyclic intermediate, as observed in related azatetracyclic syntheses.
Example Conditions :
Ring-Closing Metathesis for Macrocyclic Closure
The 11-membered macrocycle containing oxygen and nitrogen atoms may be formed via ring-closing metathesis (RCM). Grubbs’ second-generation catalyst facilitates this transformation, particularly for strained systems.
Typical Protocol :
Oxidative Coupling for Oxygen-Heterocycle Formation
The 3,11-dioxa moiety suggests the use of oxidative coupling between phenolic or enolic precursors. Hypervalent iodine reagents (e.g., PhI(OAc)₂) enable selective C–O bond formation under mild conditions.
Introduction of the Ethoxycarbonyl Group
Esterification of a Carboxylic Acid Intermediate
The ethoxycarbonyl group is typically introduced via Fischer esterification or Steglich esterification.
Fischer Esterification :
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Substrate: Tetracyclic carboxylic acid
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Reagent: Ethanol (excess), H₂SO₄ (catalytic)
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Conditions: Reflux, 12–24 hours
Steglich Esterification :
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Reagents: DCC (dicyclohexylcarbodiimide), DMAP (dimethylaminopyridine)
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Solvent: Dry dichloromethane
Attachment of the Butanoic Acid Side Chain
Alkylation of a Secondary Amine
The butanoic acid chain may be introduced via alkylation of a secondary amine within the tetracyclic core.
Procedure :
Michael Addition to an α,β-Unsaturated Ester
Conjugate addition of a butanoic acid-derived nucleophile to an enone system offers an alternative route.
Conditions :
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Enone: Tetracyclic α,β-unsaturated ester
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Nucleophile: Lithium enolate of butanoic acid
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Solvent: THF, –78°C
Final Deprotection and Acidification
Saponification of Ethoxycarbonyl Group (if applicable)
Hydrolysis of the ester to a carboxylic acid may be necessary, though the target molecule retains the ethoxycarbonyl group.
Acidification of Butanoate Salt
For intermediates where the butanoic acid is initially introduced as a salt, acidification with HCl or H₂SO₄ yields the free acid.
Protocol from Patent WO2014079926A1 :
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Salt: Magnesium butanoate
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Acid: Concentrated HCl
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Phase separation: Achieved at ≥20 wt.% MgCl₂ and ≥20 wt.% butanoic acid
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Yield: >95%
Comparative Analysis of Synthetic Routes
Optimization Strategies and Scalability
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Catalyst Screening : Transition metal catalysts (e.g., Pd, Ru) improve cyclization efficiency.
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Protecting Groups : Boc (tert-butoxycarbonyl) for amines and TBDMS for alcohols enhance stepwise synthesis.
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Purification : High-performance liquid chromatography (HPLC) resolves stereoisomers; crystallization optimizes bulk purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-ethoxycarbonyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-9-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(5-ethoxycarbonyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-9-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(5-ethoxycarbonyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-9-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural homology with other tetracyclic and tricyclic azatetracyclo derivatives. Key comparisons include:
Key Observations :
- Polarity: The butanoic acid substituent in the target compound increases hydrophilicity compared to cyclohexyl or phenylethyl groups in analogues .
- Synthetic Routes: Similarities exist in using EDC/HOBt-mediated coupling for acyl group introduction (e.g., cyclohexyl methanone derivatives) .
- Crystallinity: Compounds with bulky substituents (e.g., cyclohexyl) tend to crystallize more readily than those with flexible side chains (e.g., butanoic acid) .
Functional Group Comparisons
- Ethoxycarbonyl vs.
- Butanoic Acid vs. Ketones: The carboxylic acid group enhances solubility in aqueous media (e.g., ~50 mg/mL in PBS) compared to ketone-bearing analogues (<10 mg/mL) .
Computational Similarity Analysis
Using PubChem3D’s 3D similarity metrics (shape similarity, ST ; feature similarity, CT ):
- Shape Similarity (ST): The target compound shows ST ≥ 0.8 with cyclohexyl methanone derivatives (e.g., compound 24) due to congruent polycyclic cores .
- Feature Similarity (CT) : CT ≥ 0.5 with dithia-azatetracyclo compounds (e.g., compound IIj ) owing to shared hydrogen-bond acceptors (ketone/acid groups) .
- Combined Score (ComboT) : ComboT = 1.3 (ST + CT) for the most analogous structures, indicating moderate overall similarity .
Biological Activity
The compound 4-(5-ethoxycarbonyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-9-yl)butanoic acid represents a complex molecular structure with potential biological activities that merit detailed investigation. This article compiles existing research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic structure that includes various functional groups contributing to its biological properties. The molecular formula is C23H31N1O6, and its molecular weight is approximately 413.50 g/mol.
Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
- Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours of treatment. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
| Cell Line | IC50 (µM) | Treatment Duration | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12 | 48 hours | Apoptosis and G0/G1 arrest |
| A549 | 15 | 48 hours | Apoptosis induction |
| HeLa | 10 | 72 hours | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Research Findings : A study reported that the compound reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages by up to 40% compared to control groups.
Antioxidant Activity
Antioxidant properties were evaluated using DPPH radical scavenging assays:
- Results : The compound exhibited a scavenging activity of 75% at a concentration of 20 µg/mL, indicating its potential as an antioxidant agent.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Signal Transduction Pathways : It influences pathways such as NF-kB and MAPK, which are crucial in regulating inflammatory responses and cell survival.
- Interaction with DNA : The compound may intercalate into DNA, leading to inhibition of replication in cancer cells.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger apoptotic pathways in tumor cells.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Methodological Answer:
Synthesis typically involves multi-step cyclization and functionalization. A common approach uses spirocyclic intermediates (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione) reacted with benzothiazol-2-yl amines or phenolic derivatives under reflux in aprotic solvents like THF or DMF. Key steps include:
- Cycloaddition : Formation of the tetracyclic core via [3+2] cycloaddition, monitored by TLC.
- Esterification : Introduction of the ethoxycarbonyl group using ethyl chloroformate under basic conditions (e.g., NaHCO₃) .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms fused-ring systems (mean C–C bond precision: ±0.005 Å; R factor <0.05) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .
- UV-Vis : Detects conjugated π-systems (λmax ~280–320 nm) .
- NMR : ¹H and ¹³C NMR distinguish methyl (δ 1.2–1.5 ppm), ethoxy (δ 4.1–4.3 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
Advanced: How can contradictions in spectral data during characterization be resolved?
Methodological Answer:
- Cross-validation : Compare NMR data with computational predictions (DFT/B3LYP/6-31G* basis set) to resolve ambiguities in aromatic proton splitting .
- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in the tetracyclic core .
- Crystallographic refinement : Re-analyze X-ray data with SHELXL to correct for disordered solvent molecules .
Advanced: How to design experiments to study its bioactivity against protein targets?
Methodological Answer:
- In silico docking : Screen against targets (e.g., kinases) using AutoDock Vina, focusing on the butanoic acid moiety’s electrostatic interactions .
- In vitro assays :
- Enzyme inhibition : Measure IC₅₀ via fluorescence-based assays (λex/λem = 340/450 nm) .
- Cellular uptake : Use LC-MS to quantify intracellular concentrations in HEK293 cells .
- Control experiments : Compare with analogs lacking the ethoxycarbonyl group to isolate pharmacophore contributions .
Basic: What is the role of the ethoxycarbonyl group in modulating reactivity?
Methodological Answer:
The ethoxycarbonyl group:
- Stabilizes intermediates : Acts as an electron-withdrawing group during cyclization, lowering activation energy .
- Enhances solubility : Improves solubility in polar aprotic solvents (e.g., DMSO) for downstream functionalization .
- Directs regioselectivity : Guides nucleophilic attack to the C-5 position in the tetracyclic system via steric hindrance .
Advanced: How to optimize synthetic yield while managing steric hindrance?
Methodological Answer:
- Solvent selection : Use DMF for high-temperature reactions (100–120°C) to reduce viscosity and improve mixing .
- Catalysis : Employ Pd(OAc)₂ (5 mol%) to accelerate Suzuki-Miyaura coupling for aryl ring formation .
- AI-driven optimization : Train a neural network (COMSOL Multiphysics) to predict optimal stoichiometry and reaction time, reducing byproduct formation .
Basic: How to confirm molecular conformation and stereochemical integrity?
Methodological Answer:
- Single-crystal XRD : Resolve absolute configuration (e.g., R-factor = 0.041; data-to-parameter ratio ≥7.1) .
- CD spectroscopy : Compare experimental circular dichroism with TD-DFT simulations to validate enantiopurity .
- NOESY : Identify through-space correlations between methyl and aromatic protons to confirm chair conformations .
Advanced: How to analyze reaction mechanisms for unexpected byproducts?
Methodological Answer:
- Kinetic profiling : Use stopped-flow IR to monitor intermediates in real-time .
- Isotopic labeling : Introduce ¹³C at the ethoxycarbonyl group to track fragmentation pathways via GC-MS .
- Computational modeling : Simulate transition states (Gaussian 09) to identify competing pathways (e.g., epoxide ring-opening vs. ester hydrolysis) .
Basic: What are the solubility properties for formulation in biological assays?
Methodological Answer:
- pH-dependent solubility : The butanoic acid moiety confers solubility >10 mg/mL in PBS (pH 7.4) .
- Co-solvents : Use 10% DMSO/water for stock solutions (stability: >72 hours at 4°C) .
- LogP estimation : Predicted logP = 2.8 (EPI Suite), indicating moderate lipophilicity .
Advanced: How to integrate computational chemistry in studying its reactivity?
Methodological Answer:
- Reaction simulation : Use COMSOL to model heat/mass transfer in flow reactors for scale-up .
- QM/MM hybrid models : Combine Gaussian (DFT) and AMBER to simulate enzyme-binding dynamics .
- Machine learning : Train a random forest model on historical yield data to predict optimal reaction conditions (temperature, solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
